Sulfate de hafnium

Vue d'ensemble

Description

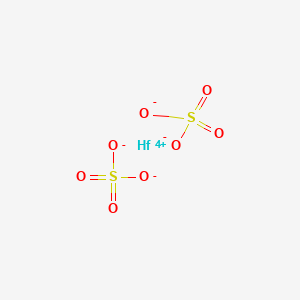

Hafnium sulfate is a useful research compound. Its molecular formula is H2HfO4S and its molecular weight is 276.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hafnium sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hafnium sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Matériau diélectrique à haute constante diélectrique

L'oxyde de hafnium (HfO2), qui peut être dérivé du sulfate de hafnium, est largement reconnu comme l'un des matériaux diélectriques à haute constante diélectrique les plus prometteurs . Il possède des propriétés remarquables telles qu'une permittivité élevée, un large intervalle de bande et une excellente stabilité thermique et chimique .

Dépôt en phase vapeur à basse pression

Le dépôt en phase vapeur à basse pression (ALD) de HfO2 a suscité un intérêt considérable ces dernières décennies car il permet un dépôt uniforme et conforme de films minces de HfO2 sur divers substrats . Le this compound peut être utilisé comme précurseur dans ce processus .

Fabrication de semi-conducteurs

Le hafnium est utilisé dans la fabrication de semi-conducteurs . En tant que précurseur, le this compound peut être utilisé pour déposer des couches à base de hafnium dans les dispositifs semi-conducteurs .

Barres de contrôle des réacteurs nucléaires

La capacité du hafnium à absorber les neutrons en fait un élément important pour les applications nucléaires . Le this compound peut être utilisé pour produire des matériaux à base de hafnium à cette fin .

Alliages à haute température

Le point de fusion élevé du hafnium et sa résistance à des températures élevées en font un élément précieux dans les applications aérospatiales . Le this compound peut être utilisé comme matériau de départ pour produire ces alliages de hafnium à haute température

Safety and Hazards

Orientations Futures

Hafnium dioxide, a compound related to Hafnium sulfate, has been studied for its potential in next-generation high-speed/low-power electronics . The efficiency of the self-cleaning process and the quality of the resulting semiconductor–oxide interface can be controlled by the molecular adsorption process of the ALD precursors . This suggests potential future directions for the use of Hafnium compounds in the electronics industry.

Mécanisme D'action

Target of Action

Hafnium sulfate, a compound of hafnium, primarily targets the formation of complexes and crystalline structures . It is known to interact with sulfate, selenite, and selenate anions . The compound’s primary role is in the formation of tetraaqua complexes , which are used in various applications, including the textile industry for treatment of cloths to make them impermeable, fire resistant, and heavier .

Mode of Action

Hafnium sulfate interacts with its targets through hydrothermal synthesis , leading to the formation of tetraaqua complexes . The compound shows characteristic absorption bands for the sulfate, selenite, and selenate anions .

Biochemical Pathways

The biochemical pathways affected by hafnium sulfate primarily involve the formation and decomposition of complexes. The decomposition of the mixed valence selenite-selenate proceeds by two mechanisms, the first one resulting in the formation of intermediate HfO(SeO3) and the second one—its decomposition and formation of dihafnyl selenite Hf2O3(SeO3) . These processes are influenced by the very strong bonds between the HfO2+ and SeO32− ions .

Pharmacokinetics

It’s known that the compound forms complexes that are stable under certain conditions . More research is needed to fully understand the ADME properties of hafnium sulfate and their impact on bioavailability.

Result of Action

The primary result of hafnium sulfate’s action is the formation of stable complexes and crystalline structures . These complexes have various applications, including in the textile industry . The compound also plays a role in the formation of intermediate phases during decomposition .

Action Environment

The action of hafnium sulfate is influenced by environmental factors such as temperature and the presence of other ions. For instance, the compound’s decomposition up to 850 °C leads to the formation of intermediate phases . Additionally, the compound’s interaction with sulfate, selenite, and selenate anions is a key part of its action .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Hafnium sulfate can be achieved by the reaction of Hafnium oxide with sulfuric acid.", "Starting Materials": ["Hafnium oxide", "Sulfuric acid", "Distilled water"], "Reaction": [ "1. Weigh out the required amount of Hafnium oxide and add it to a beaker containing distilled water.", "2. Stir the mixture until the Hafnium oxide is completely dissolved.", "3. Slowly add sulfuric acid to the beaker while stirring the mixture continuously.", "4. Continue stirring the mixture until all the sulfuric acid has been added.", "5. Heat the mixture to around 80°C and maintain this temperature for 1-2 hours.", "6. Allow the mixture to cool to room temperature.", "7. Filter the mixture to remove any impurities.", "8. Wash the precipitate with distilled water several times to remove any remaining impurities.", "9. Dry the precipitate in an oven at around 100°C.", "10. The resulting product is Hafnium sulfate." ] } | |

Numéro CAS |

15823-43-5 |

Formule moléculaire |

H2HfO4S |

Poids moléculaire |

276.57 g/mol |

Nom IUPAC |

hafnium;sulfuric acid |

InChI |

InChI=1S/Hf.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clé InChI |

KOELDGKLEFTHGN-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4] |

SMILES canonique |

OS(=O)(=O)O.[Hf] |

| 15823-43-5 | |

Description physique |

Liquid |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)